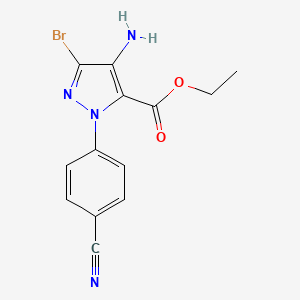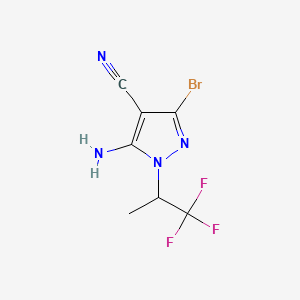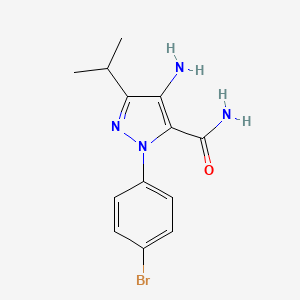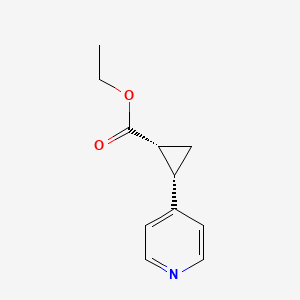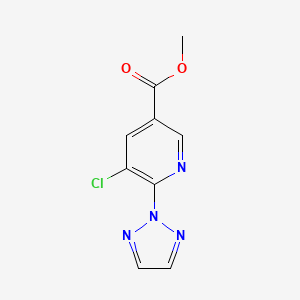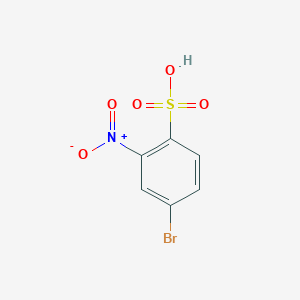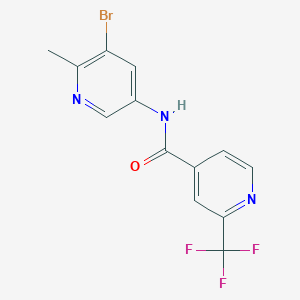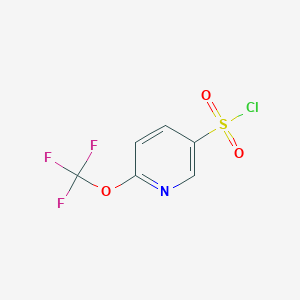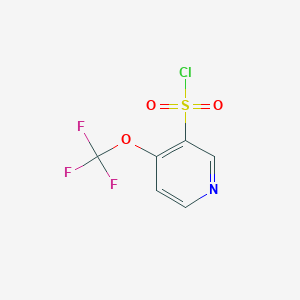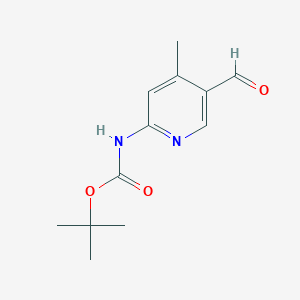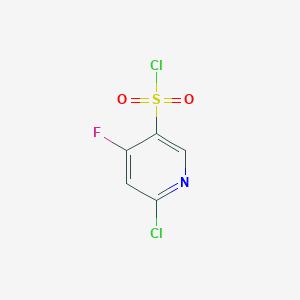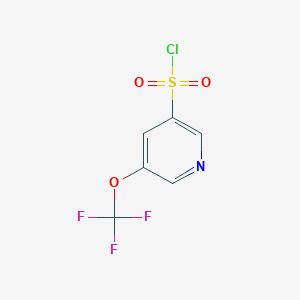
5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Chemical Identifier (CID) 130088896 is a chemical substance listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
准备方法
The synthetic routes and reaction conditions for 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride involve several steps. The preparation methods typically include:
Synthetic Routes: The synthesis of this compound involves multi-step organic reactions. These reactions often require specific reagents and catalysts to achieve the desired product.
Reaction Conditions: The reaction conditions for synthesizing this compound include controlled temperature, pressure, and pH levels. These conditions are crucial to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes.
化学反应分析
5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidation products.
Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group in the compound with another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It helps in the formation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as a probe to investigate the function of specific proteins or enzymes.
Medicine: In medical research, this compound is explored for its potential therapeutic effects. It may be used in drug development and the study of disease mechanisms.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
相似化合物的比较
5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aspirin (CID 2244): Aspirin is a widely used drug with anti-inflammatory and analgesic properties. It shares some structural similarities with this compound but has different pharmacological effects.
Salicylsalicylic Acid (CID 5161): This compound is structurally related to aspirin and has similar anti-inflammatory properties. its chemical reactivity and applications differ from those of this compound.
Indomethacin (CID 3715): Indomethacin is another anti-inflammatory drug with a different mechanism of action compared to this compound.
属性
IUPAC Name |
5-(trifluoromethoxy)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-1-4(2-11-3-5)14-6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIAHJOYBYPUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

